tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H19BrN2O5 and a molecular weight of 387.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of 2-bromo-4-nitroaniline with tert-butyl morpholine-4-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 2-(2-chloro-4-nitrophenyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-iodo-4-nitrophenyl)morpholine-4-carboxylate
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C15H19BrN2O5 |
---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-6-7-22-13(9-17)11-5-4-10(18(20)21)8-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3 |
InChI Key |
WFQMJBVQXONRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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